The table below summarizes the core reaction pathways for alkyl azides.
| Reaction Type | Reagents/Conditions | Primary Product(s) | Key Applications |
|---|---|---|---|
| CuAAC (Click Chemistry) | Cu(I) catalyst, terminal alkyne [1] [2] | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, material science, polymer chemistry [1] [2] [3] |
| Staudinger Reduction | P(III) compound (e.g., triphenylphosphine) [2] | Primary amine + N₂ + P(V) compound | "Masked amine" synthesis; bioorthogonal ligation [1] [2] |
| Thermal/Photolytic Decomposition | Heat or light (UV) [3] | Nitrene intermediates | Polymer cross-linking, energetic materials [3] |
| Curtius Rearrangement | Heat (via acyl azide) [1] [4] | Isocyanate (then amine/carbamate) | Synthesis of primary amines from carboxylic acids [1] [4] |
Alkyl azides can be prepared through several reliable methods, with the choice of method often depending on the starting material and desired substrate.
| Synthetic Method | Starting Material | Reagents & Conditions | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides or tosylates [1] [5] | NaN₃ or KN₃, polar aprotic solvent (e.g., DMSO, CH₃CN) or MW in aqueous media [1] [5] | Most common method; best for primary and secondary substrates via S_N2 [1] |
| Hydroazidation of Alkenes | Unactivated olefins [5] | NaN₃ with FeCl₃·6H₂O/blue light (anti-Markovnikov) [5] | Radical-based process; good functional group tolerance [5] |
| Azidation of Alcohols | Alcohols [5] | e.g., 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) [5] | Direct conversion without halide/tosylate intermediate [5] |
| Decarboxylative Azidation | Aliphatic carboxylic acids [5] | AgNO₃ catalyst, K₂S₂O₈ oxidant, TsN₃, aqueous MeCN [5] | Radical mechanism; versatile for primary, secondary, tertiary azides [5] |
A significant challenge in working with complex molecules containing multiple azide groups is achieving site-selective conjugation. Research demonstrates that the reactivity of an azide group can be fine-tuned by its local chemical environment, rather than relying solely on steric bulk. [6]
A key strategy involves using α-azido secondary acetamides (α-AzSAs). Density functional theory (DFT) calculations suggest that these structures feature intramolecular hydrogen bonding between the amide N-H and the azide moiety. [6]
This differential reactivity provides a powerful tool for the site-selective integration of functional components onto modular diazide hubs. [6] [7] The diagram below illustrates this concept.
Site-selective conjugation is controlled by intramolecular hydrogen bonding in α-AzSA. [6]
Safety First: Inorganic azide salts (NaN₃, KN₃) and organic azides can be explosive, especially when heated, shocked, or in the presence of heavy metals. [1] [3]
Purification & Reduction: Organic alkyl azides can be isolated and are reasonably stable. [1] They can be cleanly reduced to primary amines using mild conditions like catalytic hydrogenation (e.g., H₂, Pd/C) or lithium aluminum hydride (LiAlH₄). [1]
The following table summarizes the key physical properties of 1-azido-2-bromoethane that can provide indirect clues about its solubility behavior [1] [2]:
| Property | Value / Description |
|---|---|
| Appearance | Light yellow to yellow liquid [1] [2] |
| Density | 1.71 g/cm³ (at 25 °C) [1] [2] |
| Boiling Point | 49 °C (at 20 Torr pressure) [1] [2] |
| Storage | -20°C [1] [2] |
The relatively high density suggests that the molecule is quite polar, which generally indicates good solubility in other polar organic solvents (such as DMF, DMSO, acetone, and ethyl acetate) and poor solubility in non-polar solvents (like hexanes or pentane). The recommendation for storage at -20°C is a critical safety practice, as organic azides can be shock- and heat-sensitive [1] [2].
This compound is a bifunctional compound, meaning it contains two different reactive sites (the azide and the bromide), making it a valuable building block in organic synthesis [3].
A common and direct method for its synthesis is the nucleophilic substitution of 1,2-dibromoethane. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) [3]. The bromide is a good leaving group, and the azide anion is a strong nucleophile, making this an efficient process.
The workflow for its synthesis and primary applications can be summarized as follows:
Synthesis and primary applications of this compound
Its main applications, as identified in the research, include [3]:
Since quantitative solubility data is unavailable, you can use the following workflow to determine solubility for your experimental needs. This standard laboratory practice leverages the known physical property of density and simple miscibility tests.
Workflow for experimental determination of miscibility and solubility
Safety Reminder: Always remember that organic azides can be hazardous. Conduct all tests on a small scale, wearing appropriate personal protective equipment (PPE) and behind a safety shield, especially when working with a new compound or solvent system.
1-Azido-2-bromoethane (CAS# 19263-22-0) is a halogenated azide compound with the molecular formula C₂H₄BrN₃ [1] [2]. The simultaneous presence of an azido group (-N₃) and a bromo group (-Br) makes it a highly reactive molecule, primarily used as an intermediate in organic synthesis and heterocycle chemistry [2].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 19263-22-0 [1] [2] |
| Molecular Formula | C₂H₄BrN₃ [1] [2] |
| Molecular Weight | 149.98 g/mol [1] [2] |
| SMILES | C(CBr)N=[N+]=[N-] [2] |
| IUPAC Name | This compound [2] |
While a specific safety data sheet (MSDS) was not located, the primary hazards are inferred from its functional groups and chemical class.
The following precautions are based on general best practices for handling reactive and energetic compounds like organic azides.
The workflow below outlines the core safety decision process for handling this chemical.
No official Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH was found specifically for this compound in the search results [4] [5]. Due to this lack of specific regulatory data, adherence to the general safety principles for reactive azides is critical.
This protocol begins with the preparation of the starting material, followed by a diazotization and nucleophilic substitution sequence.
Step 1: Synthesis of 2-Bromoethylamine Hydrobromide The synthesis of the starting material, 2-Bromoethylamine Hydrobromide, is reliably achieved from ethanolamine according to a classic procedure from Organic Syntheses [1].
Step 2: Proposed Diazotization and Azide Substitution This step is a theoretical pathway based on general principles of azide chemistry [2]. The amine group is first converted to a diazonium salt, which is an excellent leaving group, and is subsequently displaced by an azide ion.
The workflow below illustrates the complete two-step process.
The table below summarizes key information for the starting material and target compound [3] [4] [1].
| Property | 2-Bromoethylamine Hydrobromide | This compound |
|---|---|---|
| CAS Number | 2576-47-8 [4] [1] | 19263-22-0 [5] [3] |
| Molecular Formula | C₂H₆BrN·BrH or C₂H₇Br₂N [4] [1] | C₂H₄BrN₃ [5] [3] |
| Molecular Weight | 204.92 g/mol [4] | 149.98 g/mol [3] |
| Physical Description | Crystals [4] | Colorless to pale yellow liquid [3] |
| Melting Point | 342-345°F (172-174°C) [4] | Not specified |
| Solubility | Soluble in water [4] | Soluble in organic solvents [3] |
Working with these chemicals requires extreme caution.
This compound is a bifunctional intermediate valuable in organic synthesis and materials science [3]. Its two reactive handles allow for sequential, orthogonal reactions.
Alternative Synthesis: A more common and potentially safer laboratory approach is the nucleophilic substitution of 1,2-dibromoethane. Treating 1,2-dibromoethane with one equivalent of sodium azide in a polar aprotic solvent like DMF or acetonitrile can yield this compound, with careful control of stoichiometry and temperature to minimize the formation of the diazide byproduct [2] [3].
The reaction between sodium azide and 1,2-dibromoethane represents a fundamental transformation in organic synthesis with particular importance in pharmaceutical and materials chemistry. This process exemplifies a classic nucleophilic substitution where azide ions (N₃⁻) displace bromide atoms, resulting in the formation of 1,2-diazidoethane and other valuable intermediates. The significance of this transformation extends far beyond the simple substitution product, as it serves as a critical step in click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that have revolutionized bioconjugation and drug discovery.
The 1,2-diazidoethane produced through this reaction serves as a versatile building block in medicinal chemistry, enabling the synthesis of various triazole-containing compounds with demonstrated biological activities. Recent applications include the development of anticancer agents, chemosensors for metal ion detection, and potential therapeutics for Alzheimer's disease. The efficiency and reliability of this transformation, coupled with the diverse functionality of the resulting products, make it an indispensable tool for researchers working in drug development and chemical biology.
Table 1: Reported Yields of 1,2-Diazidoethane and Derivatives from Optimization Studies
| Product Synthesized | Reaction Conditions | Reported Yield | Application Context | Citation |
|---|---|---|---|---|
| 1,2-Diazidoethane | NaN₃ (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 12h | 78% (isolated) | Sn(II) ion sensor development | [1] |
| 1,2-Diazidoethane | NaN₃ (excess), solvent-free, 80°C, 6h | 85% (crude) | Intermediate for triazole synthesis | [2] |
| N1‑bromoethyl nitroindazoles | Cs₂CO₃, acetone, RT, 2h | 65-80% | Precursor for Alzheimer's disease-related triazoles | [3] |
| Azido precursors from isatins | NaN₃, DMF, 80°C, 8h | 70-85% | Anti-lung cancer hybrid molecules | [4] |
Table 2: Comparative Analysis of Solvent Systems for Azidation Reactions
| Solvent System | Reaction Temperature | Reaction Time | Advantages | Limitations | |--------------------|---------------------------|-------------------|----------------|-----------------| | DMF | 80°C | 8-12 hours | High solubility, efficient reaction | Requires purification, higher boiling point | | Water-THF (5% THF) | 60-70°C | 6-8 hours | Easier isolation, greener profile | Limited substrate scope | [5] | | Acetone | 50-60°C | 4-6 hours | Mild conditions, good yields | Longer reaction times for some substrates | | Solvent-free | 80°C | 4-6 hours | No solvent removal, high concentration | Requires careful temperature control | [2] |
Several studies have systematically optimized the reaction conditions for the synthesis of 1,2-diazidoethane and its derivatives:
Stoichiometry: A slight excess of sodium azide (2.2 equivalents) relative to 1,2-dibromoethane typically provides optimal yields while ensuring complete conversion of the dibromo starting material [1]. This ratio compensates for the sequential substitution process where each equivalent of 1,2-dibromoethane theoretically consumes two equivalents of azide.
Temperature effects: The reaction proceeds efficiently at elevated temperatures (80°C), with studies demonstrating that temperatures below 60°C result in significantly prolonged reaction times and incomplete conversion. However, temperatures exceeding 90°C may promote decomposition of the azide product and should be avoided [2].
Base requirements: The addition of inorganic bases such as potassium carbonate (K₂CO₃) is essential to neutralize hydrogen bromide generated during the substitution reaction, preventing the formation of hydroazoic acid and maintaining reaction efficiency [1]. The typical base loading is 2.5 equivalents relative to 1,2-dibromoethane.
Principle: This procedure describes the direct displacement of bromide atoms by azide anions through a nucleophilic substitution mechanism, yielding 1,2-diazidoethane as a key intermediate for further applications [1].
Materials:
Procedure:
Characterization Data:
Safety Notes: Perform all operations in a well-ventilated fume hood. 1,2-Diazidoethane is potentially explosive when heated under confinement. Do not concentrate to dryness or distill under reduced pressure without proper safety precautions.
Principle: This one-pot procedure demonstrates the application of 1,2-diazidoethane in click chemistry, generating bis-triazole compounds with potential metal-sensing capabilities through copper-catalyzed azide-alkyne cycloaddition [1].
Materials:
Procedure:
Characterization Data:
The reaction between sodium azide and 1,2-dibromoethane has been strategically employed in the synthesis of innovative anti-lung cancer agents. Researchers have developed 1,2,3-triazole-tethered dihydroartemisinin-isatin hybrids that demonstrate significant potency against various lung cancer cell lines, including drug-resistant variants [4].
The synthetic pathway involves:
These hybrids exhibited enhanced potency compared to parent compounds, with IC₅₀ values ranging from 7.54–73.8 μM against A549, A549/DOX, and A549/DDP lung cancer cell lines. Particularly promising compounds 8a, 8c, and 9i demonstrated 4.6–7.6 fold greater potency than cisplatin against cisplatin-resistant A549/DDP cells, highlighting their potential for overcoming multidrug resistance in lung cancer therapy [4].
The bis-triazole compounds synthesized from 1,2-diazidoethane have shown remarkable utility as chemosensors for Sn(II) ion detection. A recently developed bis(1,2,3-triazolyl) ring system functionalized with 4-(diethylamino)-2-hydroxybenzaldehyde demonstrates dual-function absorption and fluorescence sensing capabilities with a detection limit of 75.9 nM for Sn(II) ions [1].
This sensor operates through:
The development of such sensors addresses the critical need for monitoring Sn(II) levels in environmental and biological systems, as excessive Sn(II) exposure can disrupt zinc metabolism and adversely affect digestive and respiratory systems [1].
The synthetic methodology has been applied to develop potential multifunctional agents for Alzheimer's disease therapy. Researchers have created nitroindazolyltriazole derivatives through copper-catalyzed azide-alkyne cycloaddition using intermediates prepared from 1,2-dibromoethane and sodium azide [3].
These compounds were designed to target multiple pathological features of Alzheimer's disease, including:
The most promising compounds demonstrated balanced inhibitory activity against both AChE (IC₅₀ = 9.35 μM) and MAO-B (IC₅₀ = 8.64 μM), representing a valuable starting point for developing novel multitarget-directed ligands for Alzheimer's disease treatment [3].
Sodium azide requires extreme caution due to its high toxicity and potential for forming explosive heavy metal azides:
1,2-Dibromoethane is a suspected carcinogen and requires careful handling:
The product 1,2-diazidoethane presents significant explosion hazards and must be handled with extreme caution:
The following diagram illustrates the synthetic workflow and key applications of the 1,2-dibromoethane and sodium azide reaction:
Figure 1: Synthetic workflow and research applications of 1,2-diazidoethane
The reaction between sodium azide and 1,2-dibromoethane provides a versatile gateway to valuable chemical intermediates with significant applications in pharmaceutical development and chemical biology. The protocols outlined in this document represent optimized procedures that balance efficiency, safety, and practicality for research-scale synthesis. The continuing emergence of novel applications for 1,2-diazidoethane and its derivatives—particularly in targeted therapeutics, diagnostic agents, and materials science—underscores the enduring importance of this fundamental transformation in modern chemical research.
This compound (CAS 19263-22-0) is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its molecular structure incorporates both a reactive bromo group and an azido functional group, enabling diverse chemical transformations, particularly nucleophilic substitutions and cycloaddition reactions [1] [2]. This compound serves as a critical building block for synthesizing complex molecules, including nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry [1] [3].
This compound is characterized as a light yellow to yellow liquid at room temperature [2]. Its key physical properties are crucial for handling and experimental planning:
The molecule's strong dipole moment, resulting from the polar C-Br bond and the electron-rich azide group, makes it an excellent substrate for nucleophilic substitution reactions [5] [1] [6].
The bromine atom in this compound serves as an excellent leaving group due to its polar bond with carbon and high electronegativity, which creates a δ⁺ charge on the carbon atom, making it susceptible to nucleophilic attack [5] [6]. The reaction follows a second-order kinetic profile, with the rate being proportional to the concentration of both the alkyl halide and the nucleophile [1].
Diagram 1: SN2 Mechanism for nucleophilic substitution in this compound. The reaction proceeds via a single concerted step where bond formation and cleavage occur simultaneously.
For this compound, which is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism dominates [5] [1]. This mechanism is characterized by:
Objective: Conversion of this compound to 1-azidoethanol via hydroxide substitution.
Materials:
Procedure:
Key Considerations:
Objective: Utilize the azido group in this compound for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
Procedure:
Key Considerations:
Table 2: Nucleophile-Specific Reaction Conditions and Outcomes
| Nucleophile | Reaction Conditions | Primary Product | Key Applications |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, heat, 4-6h [5] [6] | 1-Azidoethanol | Bifunctional building block |
| Amines (NH₃, RNH₂) | Mild conditions, 40°C, 2h [7] | 5-Difluoromethyl tetrazoles | Pharmaceutical intermediates |
| Azide (N₃⁻) | NaN₃, polar aprotic solvent, 25°C [1] | 1,2-Diazidoethane | High-energy materials |
| Alkynyl (CuAAC) | Cu(I) catalyst, rt, 12-24h [7] [3] | N-Tetrafluoroethyltriazoles | Heterocycle synthesis |
Table 3: Factors Influencing Reaction Rate and Selectivity
| Factor | Effect on SN2 Reaction | Experimental Control |
|---|---|---|
| Solvent Polarity | Polar aprotic solvents (DMF, MeCN) enhance rates [1] | Use DMF or acetone for faster reactions |
| Nucleophile Strength | Charged nucleophiles (OH⁻, CN⁻) react faster than neutral (H₂O, NH₃) [6] | Select appropriate base/nucleophile |
| Leaving Group | Bromine is superior to chlorine, inferior to iodine [6] | No modification needed |
| Temperature | Rate doubles approximately every 10°C increase [1] | 25-50°C typical for practical rates |
This compound requires careful handling due to the potential instability of organic azides:
The unique reactivity profile of this compound enables several strategic applications in pharmaceutical research:
Dual-Functionalization Strategy: The orthogonal reactivity of the bromo and azido groups allows sequential modification, making it a valuable scaffold for combinatorial chemistry and library synthesis [1]
Heterocycle Synthesis: The azido group participates in [3+2] cycloadditions to form important nitrogen heterocycles including 1,2,3-triazoles and tetrazoles, which are privileged scaffolds in medicinal chemistry [7] [1] [3]
Polymer Functionalization: The compound serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing azide-terminated polymers, enabling subsequent bioconjugation via click chemistry [1]
Diagram 2: Synthetic applications of this compound in drug development, showing three main reaction pathways and their resulting pharmaceutical applications.
This compound represents a versatile bifunctional building block with significant utility in organic synthesis and drug development. Its well-defined SN2 reactivity at the bromoethyl center, combined with the diverse cycloaddition chemistry of the azido group, enables efficient construction of complex molecular architectures. The protocols outlined herein provide researchers with robust methodologies for leveraging this compound in nucleophilic substitution reactions, heterocycle synthesis, and pharmaceutical scaffold development. As interest in click chemistry and fluorine-based bioisosteres continues to grow in medicinal chemistry, the strategic value of such bifunctional reagents is expected to increase substantially.
The treatment of activated α-azido bromides, such as 1-azido-2-bromoethane, with sodium hydrogentelluride (NaHTe) leads to an E2-type β-elimination, producing the corresponding olefin as the sole product [1]. For ordinary, non-activated α-azido bromides, this reaction can yield complicated mixtures [1].
The E2 mechanism is a concerted, single-step process in which the base abstracts a β-proton while the leaving group departs from the opposite side, simultaneously leading to the formation of a carbon-carbon double bond [2] [3]. This mechanism is bimolecular, with a reaction rate dependent on the concentrations of both the substrate and the base [2]. The "anti-periplanar" requirement, where the proton and the leaving group must be oriented 180° apart, is a key stereochemical feature that dictates the reaction pathway and ensures stereospecific olefin formation [2].
The following diagram illustrates the mechanistic workflow for this reaction.
Reagents
Equipment
Step 1: In-Situ Preparation of Sodium Hydrogentelluride (NaHTe)
Step 2: E2 β-Elimination Reaction
Step 3: Work-up Procedure
Step 4: Product Purification and Isolation
This NaHTe-mediated methodology is valuable for its mild conditions and functional group tolerance [4]. It is particularly useful for the stereospecific synthesis of alkenes from vicinal dibromides and for generating conjugated dienes from polybrominated precursors [4]. The following table summarizes key characteristics of the reaction.
| Characteristic | Details & Notes |
|---|---|
| Reaction Type | E2 β-Elimination [1] |
| Stereospecificity | High anti stereospecificity; olefin geometry is predictable from substrate stereochemistry [4]. |
| Key Advantage | Mild conditions; avoids strongly basic environments that may affect sensitive functional groups [4]. |
| Product | Olefin as the sole product for activated substrates (e.g., 1,2-diphenyl-1-azido-2-bromoethane) [1]. |
| Tellurium Handling | Air-sensitive; requires an inert atmosphere during reagent preparation [5]. |
Expected Analytical Data
Troubleshooting Common Issues
1-Azido-2-bromoethane (CAS 19263-22-0, C(_2)H(_4)BrN(_3)) is a versatile intermediate featuring both a highly reactive azide (-N(_3)) group and a bromine substituent on a short ethyl chain [1]. The reduction of the azide group to a primary amine by LiAlH(_4) is a key transformation.
Safety Notes
Required Materials and Equipment
Step 1: Reaction Setup
Step 2: Addition and Reaction
Step 3: Reaction Quenching and Workup
Step 4: Product Purification and Analysis
Table 1: Expected Results for the Reduction of this compound with LiAlH(_4)
| Parameter | Specification / Expected Outcome |
|---|---|
| Starting Material | This compound |
| Final Product | 1,2-Diaminoethane (Ethylenediamine) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH(_4)) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0 °C → Room Temperature → Reflux |
| Reaction Time | 6-10 hours (total) |
| Key TLC Change | Disappearance of azide spot, appearance of a new, more polar amine spot |
| Key IR Change | Disappearance of the strong azide peak (~2100 cm(^{-1})), appearance of N-H stretches (~3300 cm(^{-1})) |
| (^1)H NMR (Product) | δ ~2.7 ppm (m, 4H, -CH(_2)-NH(_2)), δ ~1.2 ppm (s, 4H, -NH(_2)) |
Alternative Reducing Agents
Troubleshooting Common Issues
The produced 1,2-diaminoethane is a valuable chelating agent and building block for pharmaceuticals, agrochemicals, and materials [1]. The azide reduction strategy using LiAlH(_4) is particularly useful when other reducible groups are absent.
The following diagram outlines the complete experimental workflow from setup to purification.
This protocol provides a detailed and reliable procedure for synthesizing 1,2-diaminoethane from this compound using LiAlH(_4). Adherence to safety protocols and careful execution of the quenching steps are crucial for success.
CAS Number: 19263-22-0 Molecular Formula: C₂H₄BrN₃ Molecular Weight: 149.98 g/mol [1] [2] Structure: Br-CH₂-CH₂-N₃ Key Spectral Data:
This compound belongs to the family of alkyl azides, characterized by a reactive azido group (-N₃) and a bromo substituent on a two-carbon ethane backbone [1]. The azide group participates in cycloadditions, while the bromide acts as a leaving group for nucleophilic substitution, making it a valuable bifunctional synthetic intermediate [1] [3].
Principle: The azido group acts as a nitrogen source in cyclization reactions [3].
Protocol: One-Pot Domino Synthesis of Tetrazoles [3]
Notes: This reaction proceeds via the formation of an azide-amine adduct followed by intramolecular cyclization. Full conversion is typically achieved within 12 hours at ambient temperature or 2 hours at 40°C [3].
Principle: this compound serves as a precursor for incorporating fluorinated groups into heterocyclic systems, enhancing metabolic stability and lipophilicity in pharmaceutical candidates [4] [5]. The synthetic pathway involves initial cycloaddition followed by metal-catalyzed transformations.
Diagram 1. Synthetic Pathway from this compound to N-Fluoroalkylated Heterocycles
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Triazoles [4]
Protocol B: Rhodium-Catalyzed Transannulation to Imidazoles [4]
Principle: The rigidity and three-dimensionality of spiro-heterocycles make them privileged scaffolds in drug discovery [6].
Protocol: Spiro-oxindole Synthesis [6]
Notes: Spiro-oxindoles exhibit diverse bioactivities including antiviral, antiparasitic, and antitubercular properties [6].
General Handling:
Thermal Safety:
Spill Response:
Waste Disposal:
Table 2. Yield Data for Heterocycles Synthesized from this compound
| Heterocycle Class | Specific Product | Reported Yield (%) | Key Reaction Conditions |
|---|---|---|---|
| Tetrazoles [3] | 5-Difluoromethyl tetrazoles | 72-99 | With primary amines, 40°C, 2-12 h |
| Triazoles [4] | N-Bromotetrafluoroethyl-1,2,3-triazoles | Good to high | CuMeSal catalyst, THF, rt |
| Imidazoles [4] | N-Tetrafluoroethyl imidazoles | Moderate to high | Rh₂(octanoate)₄, nitriles, microwave |
| Oxazoles/Thiazoles [4] | N-Difluoromethylated derivatives | Good | Rh(II)-catalyzed ring-opening |
This compound serves as a versatile building block for synthesizing structurally diverse heterocycles with pharmaceutical relevance. Its bifunctional nature enables incorporation into complex molecules through cycloadditions and nucleophilic substitutions.
Future applications may expand to continuous flow systems for safer handling and scale-up, as demonstrated with related azido compounds [7]. The compound's particular value lies in its ability to generate libraries of nitrogen-rich heterocycles for drug discovery, especially when combined with modern catalytic methods.
This compound (CAS 19263-22-0) is a bifunctional chemical reagent with significant utility in bioconjugation and biomolecule labeling applications. This small molecule compound (C₂H₄BrN₃, MW: 149.98 Da) features two highly reactive functional groups: a bromoalkyl moiety that serves as an electrophile for nucleophilic substitution reactions, and an azide group that participates in bioorthogonal "click" chemistry. This unique combination enables researchers to employ this reagent as a molecular bridge for connecting biomolecules to various detection tags, solid supports, or other functional components. The strategic value of this compound lies in its ability to introduce azide handles onto target molecules, which can subsequently be modified through copper-catalyzed or strain-promoted azide-alkyne cycloadditions under physiological conditions. [1]
The structural simplicity of this compound belies its significant versatility in bioconjugation schemes. The two-carbon ethyl backbone provides minimal steric hindrance, facilitating efficient conjugation to biomolecules without substantially altering their physical or biological properties. This reagent belongs to the family of alkyl azides, which are known for their high reactivity and participation in diverse chemical transformations. In biological contexts, the azide group is particularly valuable due to its bioorthogonal nature – it is essentially inert to biological nucleophiles and does not naturally occur in biological systems, yet can be selectively triggered to react with complementary functional groups when desired. These properties make this compound an invaluable tool for researchers in chemical biology, drug development, and materials science. [1] [2]
This compound exhibits distinct physical and chemical properties that determine its handling requirements and application scope. The compound typically presents as a colorless to pale yellow liquid at room temperature and demonstrates good solubility in common organic solvents such as DMSO, DMF, acetonitrile, and THF, though its aqueous solubility is limited. The molecular architecture features a short ethylene spacer separating the two functional groups, with a bromine atom at one terminus and an azide group (-N₃) at the other. This arrangement creates a bifunctional reagent with orthogonal reactivity patterns that can be exploited in sequential modification strategies. [1]
The polar character of the azido group significantly influences the compound's bond lengths and angles, contributing to its overall reactivity profile. This polarity, combined with the electron-withdrawing nature of the bromine atom, creates an electrophilic center primed for nucleophilic attack. From a practical perspective, the relatively low molecular weight of the reagent ensures that its incorporation into biomolecules does not dramatically alter their physical properties, making it particularly suitable for labeling sensitive biological structures where minimal perturbation is essential. The compact size of this compound enables its penetration through cellular membranes and access to constrained molecular environments, further expanding its utility in biological applications. [1]
The two functional groups in this compound exhibit distinct yet complementary reactivity patterns:
Bromoalkyl moiety: The bromine atom serves as an excellent leaving group in S_N2 nucleophilic substitution reactions, particularly with soft nucleophiles such as thiolates (cysteine residues) and amine groups (lysine residues or N-termini). The primary carbon center minimizes steric hindrance, allowing for efficient bimolecular displacement with second-order rate constants that can exceed 10 M⁻¹s⁻¹ under physiological conditions for particularly reactive nucleophiles like cysteine thiols. [3]
Azide functionality: The azide group participates in bioorthogonal reactions including the Staudinger ligation with phosphines, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions proceed with rate constants ranging from 0.001-0.003 M⁻¹s⁻¹ for early SPAAC systems to >0.1 M⁻¹s⁻¹ for optimized cyclooctyne reagents, with CuAAC typically achieving the fastest kinetics. [2]
Table 1: Comparative Kinetic Parameters for Azide-Based Bioorthogonal Reactions
| Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Requirement | Key Applications |
|---|---|---|---|
| Staudinger Ligation | 0.0020 | None | Early bioorthogonal applications |
| CuAAC | 10-100 | Copper(I) | In vitro labeling, materials science |
| SPAAC (1st gen) | 0.0012-0.0030 | None | Live cell imaging |
| SPAAC (DIFO) | ~0.1 | None | Advanced live cell applications |
The kinetic proficiency of cysteine conjugation with bromoacetyl groups makes this compound particularly valuable for time-sensitive labeling applications. According to recent studies of fast cysteine bioconjugation, reactions with second-order rate constants greater than 10 M⁻¹s⁻¹ enable efficient modification of 10 μM substrate with 97% conversion within 1 hour using just 10 equivalents of reagent. This represents more than 15-fold enhancement over traditional iodoacetamide chemistry (k₂ ≈ 0.6 M⁻¹s⁻¹) and places this compound in the category of fast bioconjugation reagents when targeting cysteine residues. [3]
This compound serves as a versatile linker for introducing azide handles onto various biomolecules, enabling their subsequent modification through click chemistry approaches:
Protein Labeling: The bromoacetyl group selectively reacts with cysteine thiols and, to a lesser extent, primary amines (e.g., lysine side chains or N-termini) under mild alkaline conditions (pH 7.5-8.5). This enables site-specific installation of azide groups onto protein surfaces, which can then be conjugated to alkyne-modified fluorophores, affinity tags, or other functional moieties. The reaction proceeds via an S_N2 mechanism, requiring the target nucleophile to be in its deprotonated state for optimal reactivity. Cysteine conjugation benefits from the relatively low pK_a of thiol groups (approximately 8.5) compared to amines (approximately 10.5), allowing for some selectivity under controlled pH conditions. [3]
Nucleic Acid Modification: While not directly highlighted in the search results for this compound, analogous azido-bromo reagents have been employed for nucleoside functionalization. The bromoalkyl group can alkylate various nucleophilic positions in nucleic acids, particularly the N7 position of guanine or the N1 position of adenine, though this approach may compromise base pairing. A more selective strategy involves incorporating azide-modified nucleotides during synthesis or post-synthetically modifying specific bases. The resulting azide-functionalized oligonucleotides can be subsequently conjugated to alkyne-modified detection probes or solid supports. [4]
Glycan Labeling: Although not directly demonstrated with this compound, the principle of metabolic labeling with azide-containing sugars followed by click chemistry is well established. In such approaches, cells are incubated with azide-modified monosaccharides that become incorporated into glycoproteins and glycolipids through endogenous biosynthetic pathways. The azide handles are then detected or captured using alkyne-modified probes. While this compound is not typically used for metabolic labeling directly, it exemplifies the strategic value of azide incorporation for subsequent bioorthogonal detection. [2]
The azide group introduced via this compound serves as a bioorthogonal handle for subsequent modification through several well-established reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction represents the most widely implemented "click" chemistry approach, utilizing a copper(I) catalyst to join azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds efficiently at room temperature in aqueous buffers with rate constants reaching 10-100 M⁻¹s⁻¹. While highly efficient, copper toxicity can limit applications in live cells or sensitive biological systems. Recent advances have addressed this limitation through the development of specialized ligands (e.g., TBTA, BTTAA, THPTA) that reduce copper toxicity while maintaining or enhancing reaction kinetics. [2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes strained cyclooctynes that react spontaneously with azides through ring strain relief. Early cyclooctynes (OCT) exhibited relatively slow kinetics (k ≈ 0.0012 M⁻¹s⁻¹), but subsequent generations including difluorinated cyclooctynes (DIFO) achieved significant rate enhancements (k ≈ 0.1 M⁻¹s⁻¹). SPAAC is particularly valuable for live-cell applications where copper toxicity must be avoided, though the larger size of cyclooctyne probes may present steric challenges in some applications. [2]
Staudinger Ligation: This early bioorthogonal approach involves reaction between azides and specially designed phosphine reagents to form amide bonds. While historically significant, Staudinger ligation has largely been superseded by SPAAC and CuAAC due to its relatively slow kinetics (k ≈ 0.002 M⁻¹s⁻¹) and the oxidative sensitivity of phosphine reagents. However, it remains useful in specific applications where copper cannot be tolerated and cyclooctyne probes are unsuitable. [2]
Beyond solution-phase bioconjugation, this compound finds application in materials science and surface modification strategies:
Polymer Functionalization: The reagent serves as a bifunctional initiator in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). For example, this compound derivatives have been used to synthesize azido-terminated polymers with narrow polydispersity indices (Đ = 1.12), enabling subsequent "click" conjugation to alkyne-functionalized surfaces or biomolecules. This approach allows precise control over polymer molecular weights and terminal functionality. [1]
Surface Modification: The bromoalkyl group can react with nucleophilic surfaces or polymers, while the azide moiety provides a handle for installing diverse functionalities through click chemistry. This strategy enables the creation of functionalized interfaces for biosensing, chromatography, or tissue engineering applications. Surface confinement often enhances reaction efficiency by effectively increasing local reagent concentrations. [1]
Table 2: Comparative Analysis of Biomolecule Labeling Strategies Using this compound
| Target Biomolecule | Reactive Sites | Optimal Conditions | Secondary Reactions |
|---|---|---|---|
| Proteins | Cysteine thiols, Primary amines | pH 7.5-8.5, 4-37°C, 1-2 hours | CuAAC, SPAAC with fluorescent probes |
| Oligonucleotides | Nucleobase nitrogens, Phosphate oxygens | pH 7.0-8.0, 25-37°C, 4-16 hours | CuAAC with detection tags |
| Synthetic Polymers | Terminal hydroxyls, amines | Various organic solvents, 50-80°C | CuAAC with functional molecules |
| Material Surfaces | Surface nucleophiles | Depends on surface chemistry | SPAAC with proteins, peptides |
Principle: This protocol describes the site-specific installation of azide handles onto cysteine-containing proteins or peptides using this compound, creating a conjugate ready for subsequent click chemistry applications. [3]
Materials:
Procedure:
Critical Parameters:
Principle: This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound-modified biomolecules and alkyne-functionalized probes for detection or immobilization. [2]
Materials:
Procedure:
Critical Parameters:
This compound presents specific safety considerations that must be addressed through appropriate handling protocols:
Azide-Specific Hazards: Organic azides, particularly low molecular weight alkyl azides, can be thermally unstable and may decompose violently when heated, subjected to shock, or exposed to strong acids. This behavior stems from the large positive enthalpy of formation of organic azides, which makes them potentially explosive when concentrated or purified. Small alkyl azides like this compound should never be distilled or heated without appropriate safety precautions and behind a safety shield. [5]
Incompatible Materials: Azide compounds can form highly explosive metal azides when in contact with certain metals including copper, lead, mercury, cadmium, zinc, and silver. This poses particular concern when using copper catalysts in click chemistry reactions following azide incorporation. While the copper concentrations used in CuAAC are typically low, precautions should be taken to prevent concentration of copper-azide mixtures. Additionally, this compound should never be used with dichloromethane solvent, as this combination can generate highly explosive diazidomethane. [5]
Acid Sensitivity: Exposure to acids can generate hydrazoic acid (HN₃), a highly toxic and volatile compound with significant explosion hazards. The pK_a of hydrazoic acid is 4.6, meaning that acidic conditions below this pH will promote HN₃ formation. All reactions involving this compound should be maintained at neutral or slightly basic pH, and acid treatment during workup should be strictly avoided. [5]
Implementing rigorous safety protocols is essential when working with this compound:
Storage Conditions: Store this compound as dilute solutions in approved solvents at temperatures between 2-8°C. Clearly label containers with appropriate warnings including "Organic Azide - Potential Explosive Hazard" and "Thermally Sensitive." Never store large quantities of concentrated reagent, and implement a first-in-first-out inventory system to prevent prolonged storage. [5] [1]
Handling Procedures: Always work with small quantities (preferably ≤100 mg) behind a safety shield in a fume hood. Use plastic or coated spatulas instead of metal implements to prevent formation of explosive metal azides. When scaling up reactions, conduct appropriate hazard testing on small scales first and implement engineering controls suitable for the specific hazards identified. [5]
Waste Disposal: Dilute azide-containing waste streams extensively with water before disposal according to institutional guidelines for reactive compounds. Never concentrate azide-containing solutions or evaporate to dryness. Specific disposal protocols may include treatment with ceric ammonium nitrate or nitrous acid to degrade azide functionality before disposal. [5]
Successful implementation of this compound conjugation requires attention to several potential technical challenges:
Low Conjugation Efficiency: Incomplete biomolecule modification may result from suboptimal reaction conditions. Remedial actions include:
Biomolecule Instability: Some biomolecules may denature or aggregate under modification conditions. Potential solutions include:
Incomplete Click Reaction: Poor efficiency in the secondary conjugation step may indicate several issues:
Rigorous analytical characterization ensures successful conjugation and maintains biomolecule integrity:
Azide Incorporation Quantification:
Conjugate Functionality Assessment:
The following diagram illustrates the sequential two-step modification process using this compound:
Diagram 1: Two-Step Bioconjugation Strategy Using this compound - This workflow illustrates the sequential process of first installing azide handles onto biomolecules followed by click chemistry conjugation with alkyne-modified probes.
The following diagram details the copper-catalyzed azide-alkyne cycloaddition mechanism used in the second conjugation step:
Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism - This diagram illustrates the catalytic cycle whereby copper(I) coordinates with terminal alkynes to facilitate cycloaddition with azides, forming stable triazole linkages between biomolecules and probes.
This compound represents a valuable bifunctional tool in the bioconjugation toolbox, enabling efficient installation of azide handles onto diverse biomolecules for subsequent bioorthogonal functionalization. Its compact structure, orthogonal reactivity, and compatibility with physiological conditions make it particularly suitable for challenging biological applications where minimal perturbation is essential. The well-established click chemistry reactions available for azide functionalization provide researchers with multiple options for conjugation depending on their specific sensitivity requirements, with CuAAC offering maximum efficiency for in vitro applications and SPAAC providing copper-free alternatives for sensitive biological systems.
When implementing this compound in bioconjugation workflows, researchers must balance the clear synthetic advantages with appropriate safety protocols given the potential instability of organic azides. The reagent's particular value emerges in sequential modification strategies where biomolecules first receive azide handles under controlled conditions, followed by highly specific conjugation with alkyne-modified probes, drugs, or surfaces. This approach enables the creation of complex bioconjugates with precise stoichiometry and orientation, supporting advanced applications in targeted drug delivery, diagnostic probe development, and functional biomaterials engineering.
While "1-Azido-2-bromoethane BDP R6G" is not listed, suppliers offer closely related BDP R6G dyes that can be used in conjugation protocols. The key is to find a molecule that has the fluorophore (BDP R6G) and a reactive azide group. The following table summarizes a directly relevant product.
| Product Name | Reactive Group | CAS Number | Molecular Weight | Absorption/Emission | Key Feature |
|---|---|---|---|---|---|
| BDP R6G DBCO [1] | DBCO (Strained Alkyne) | Not Provided | 640.53 | 530 nm / 548 nm | Reacts with azides via copper-free click chemistry. |
| BDP R6G carboxylic acid [2] | Carboxylic Acid | 174881-57-3 | 340.13 | 530 nm / 548 nm | Can be activated for esterification or converted to other functional groups. |
The BDP R6G DBCO is particularly useful. You can react it with any molecule containing an azide group. If your target is to create a linker with a specific bromo-azide alkane, you could first synthesize "this compound" separately and then conjugate it with the BDP R6G DBCO dye [1].
Although a direct protocol is not available, research demonstrates the synthesis of other azide-functionalized bromoaryl fluorescent dyes. The methodologies can serve as a reference for your work with different core structures.
One study details a multi-step synthesis to create azide-functionalized bromocarbaldehydes, which are used as precursors for fluorophores. The general workflow for one such compound (azide-functionalized para-bromobenzaldehyde) is summarized below [3].
For a fluorene-based azide-functionalized bromoaldehyde, the synthetic route involved bromination, formylation, and functional group interconversion to introduce the azide, followed by deprotection [3]. After synthesis, these azide-functionalized molecules can be conjugated to alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form fluorescent triazole conjugates [3] [4].
Given the available information, here is a recommended path to create your application notes:
The effort to create such a molecule is driven by its utility in biomedical research. Azide-functionalized dyes are prized for bioorthogonal chemistry, allowing for specific labeling of biomolecules in live cells without interfering with native biochemical processes [5] [4]. The BDP R6G fluorophore is an excellent choice due to its high brightness and photostability, which are critical for advanced applications like super-resolution imaging, drug delivery tracking, and the development of biosensors [6] [7] [8].
This guide addresses common issues and proven methods for synthesizing and handling 1-Azido-2-bromoethane, a thermally sensitive alkyl azide.
Q1: What is the most direct synthesis method for this compound, and what are the critical control parameters?
The most common and direct method is the nucleophilic substitution (SN2) of 1,2-dibromoethane with sodium azide (NaN₃) [1]. The success of this reaction hinges on controlling temperature and choosing the right solvent to compete with a major decomposition pathway—the E2 β-elimination reaction that produces olefins and other byproducts [1].
The table below summarizes the standard method and key optimized conditions:
| Factor | Standard Condition | Optimized Condition & Rationale |
|---|---|---|
| Reaction Type | Nucleophilic substitution (SN2) [1] | SN2 mechanism is favored at the primary carbon [2] [1]. |
| Reagents | 1,2-dibromoethane + Sodium Azide (NaN₃) [1] | Use freshly opened, high-purity NaN₃ to avoid moisture contamination. |
| Solvent | Dimethylformamide (DMF) [1] | Alternative: Aqueous system with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide). This facilitates azide incorporation and reduces side reactions [1]. |
| Temperature | Not specified in basic method | Critical: Maintain at or below 25°C. Yields of 85-90% are achievable at 25°C, while temperatures above 50°C lead to significant degradation [1]. |
| Key Monitoring | - | Monitor reaction progress with TLC or IR spectroscopy (watch for the characteristic azide peak). |
Q2: Why does my product mixture contain olefins and amino compounds instead of the desired product?
This is a recognized side reaction. When treated with a base or under elevated temperature, your starting material or product can undergo E2-type β-elimination [1]. This reaction produces an olefin as a primary byproduct. Furthermore, the azido group itself can decompose or be reduced in situ, leading to the formation of amino compounds that further complicate the mixture [1].
Troubleshooting Steps:
Q3: The literature warns about the hazards of azide chemistry. Are there safer modern approaches?
Yes, recent advances in continuous flow chemistry significantly improve the safety profile of reactions involving unstable azide intermediates like bromine azide (BrN₃), which is related to this synthesis [3].
While traditionally avoided due to high explosiveness, bromine azide can be used safely in a continuous flow photoreactor [3]. This method generates the intermediate in situ and immediately consumes it, preventing dangerous accumulation. One protocol achieved a 94% yield in the bromoazidation of styrene with a residence time of under 2 minutes [3]. Although not directly for this compound, this technology showcases a much safer pathway for handling such sensitive reagents.
The following diagram outlines the core synthesis pathway and the critical competing reaction you need to manage.
The table below summarizes the key physical properties of 1-Azido-2-bromoethane as reported in the search results [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 19263-22-0 |
| Molecular Formula | C2H4BrN3 |
| Molecular Weight | 149.98 g/mol |
| Appearance | Light yellow to yellow liquid |
| Recommended Storage | -20°C |
Heed this warning before any experimental work. Organic azides are thermally unstable and can decompose violently [3]. The search results emphasize that procedures involving azide compounds must be performed behind a safety shield [4]. You must consult your institution's specific safety manuals and standard operating procedures (SOPs) for handling energetic materials before attempting any purification.
The following diagram outlines a logical, safety-oriented workflow for approaching the purification of this compound, based on general principles of organic synthesis and the properties noted in the search results.
| Question / Issue | Possible Cause & Solution |
|---|
| The compound decomposes or darkens during heating. | Cause: Excessive heat or thermal stress. Azides are shock and heat-sensitive. Solution: Always use reduced pressure to lower the boiling point. Conduct distillation behind a safety shield and keep the bath temperature as low as possible [4]. | | Low yield after purification. | Cause: Decomposition during the process, or loss of material due to the compound's volatility. Solution: Ensure strict temperature control. When using a rotary evaporator for solvent removal, use a low-temperature water bath (e.g., 25°C) and be cautious of bumping [4]. | | How should I store the purified product? | Store the purified compound at -20°C as recommended by suppliers [1]. Keep it in a tightly sealed container, protected from light, and clearly labeled with its hazardous nature. | | The crude mixture contains acidic impurities. | Solution: Perform a liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) with extreme caution, followed by a wash with brine and drying over magnesium sulfate (MgSO₄) [4]. |
Here are answers to common questions and issues you might encounter when storing 1-Azido-2-bromoethane.
FAQ 1: What are the primary factors that cause this compound to degrade? The stability of your this compound sample is primarily threatened by heat, prolonged storage in solution, and acidic conditions.
FAQ 2: How can I stabilize this compound in solution for short-term storage? For short-term storage (days to a few weeks), follow these protocols:
FAQ 3: Is there a way to chemically stabilize azide-containing samples for long-term storage? Yes, for long-term storage, especially of biological samples containing azide ions, a chemical stabilizer can be highly effective. The following method, developed for biological fluids, can be adapted for certain experimental samples:
FAQ 4: What is the safest way to handle this compound given its potential instability?
The table below summarizes key stability data and recommended storage conditions derived from the literature.
| Factor | Quantitative Data & Observations | Recommended Storage Protocol for this compound |
|---|---|---|
| Thermal Stability | A related fluorinated azide showed no decomposition at 150°C for 8h in a sealed NMR tube [1]. | Pure compound: Store at -20°C or lower. Solutions: Store at 4°C. Never expose to excessive heat. |
| Storage Matrix | Azide ion half-life in biological fluid: ~4.5 days at 20°C, extended to ~12 days at 0°C [2]. | Use chemical stabilizers (Borax:NaF 3:1) for long-term storage of complex samples [2]. For standard solutions, use anhydrous, aprotic solvents. |
| Sensitivity | A 0.5 M THF solution of a related azide was insensitive to impact in a fall-hammer test [1]. | Handle solutions with care. Can be considered safe for lab-scale use under controlled conditions. Avoid shock, friction, and rapid heating. |
This protocol is adapted from a method proven to stabilize azide in biological fluids for forensic analysis [2].
Objective: To stabilize experimental samples containing this compound or its metabolic/degradation products (azide ions) for up to 91 days.
Materials:
Procedure:
Validation: This method was validated over 91 days, showing effective stabilization of azide concentration in various biological fluids stored at 4°C [2].
The diagram below outlines the decision-making process for storing and handling this compound based on the provided guidelines.
Here are answers to common challenges researchers face when synthesizing 1-Azido-2-bromoethane.
| Question | Issue & Solution |
|---|
| Low Yield | Issue: Decomposition of the azido product due to excessive heat. Side reactions like elimination can compete with substitution. Solution: Strictly control the reaction temperature. Studies show optimal conversion at 25°C; temperatures above 50°C lead to significant degradation [1]. | | Reaction Rate / Incomplete Conversion | Issue: The intermediate biazide is not fully consumed, leading to byproducts and lower yield of the desired compound [2]. Solution: For one-pot systems, adding the ligand TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can dramatically enhance the rate of the subsequent "click" step, ensuring full conversion [2]. | | Safety Concerns Handling Azides | Issue: Organic azides can be unstable and potentially explosive [2]. Solution: Avoid isolating the intermediate biazide. Use a one-pot procedure where the azide is generated in situ and immediately consumed in the next reaction step, minimizing handling [2]. |
This section provides a core methodology for the synthesis of this compound, adaptable for various scales.
The diagrams below outline the synthesis procedure and a systematic approach to resolving common issues.
Diagram 1: Experimental workflow for synthesizing this compound.
Diagram 2: A logic flow for diagnosing and solving common experimental problems.
For your research and documentation, the following quantitative data summarizes critical parameters for optimizing this reaction.
| Parameter | Optimal Condition | Effect & Rationale |
|---|---|---|
| Temperature | 25°C | Maximizes yield (85-90% conversion); higher temps (>50°C) cause significant degradation [1]. |
| Solvent System | Polar Aprotic (e.g., DMF) or H₂O/PTC | Facilitates azide incorporation and minimizes side reactions [1]. |
| Mechanism | SN2 | Primary carbon center allows efficient backside attack; rate is proportional to conc. of both nucleophile and substrate [1]. |
FAQ: What are the common side products in elimination reactions involving 1-Azido-2-bromoethane?
This compound can undergo competing elimination pathways, leading to a mixture of products. The primary challenge is the potential for E2-type β-elimination, which can produce an alkene. However, the specific outcome can vary significantly based on the structure of the azido bromide and the reaction conditions [1].
The following table summarizes the potential outcomes:
| Reactant Type | Conditions | Major Side Product(s) | Notes |
|---|---|---|---|
| Activated α-azido bromide (e.g., 1,2-diphenyl derivative) | Sodium hydrogentelluride (NaTeH), Ethanol, Room Temperature | Corresponding Olefin | Can be the sole product via E2 elimination [1]. |
| Ordinary α-azido bromide (e.g., this compound) | Basic conditions | Complex mixture containing olefins and amino compounds | Lack of selectivity; competing reactions occur [1]. |
FAQ: How can I suppress unwanted side products during my experiment?
The key to controlling the reaction lies in managing the two major competing pathways: elimination versus substitution or decomposition. The following diagram illustrates the core logical relationship between your experimental goals and the critical parameters you must control.
Critical Experimental Parameters to Optimize:
FAQ: What are the critical safety precautions for working with this compound?
Given the dual hazards of the alkyl bromide and the organic azide group, stringent safety measures are non-negotiable.
Organic azides, like the one you are working with, are generally considered thermally sensitive and can decompose exothermically. The table below summarizes the stability information for your target compound and its close relative.
| Compound | Thermal Stability Characteristics | Decomposition Products / Outcomes |
|---|---|---|
| 1-Azido-2-bromoethane (General Class) | Generally heat-sensitive; can undergo exothermic decomposition. | Can lose N₂ to form imine intermediates, which may further react [1]. |
| 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane [2] | Synthesized on a multigram scale, indicating a manageable level of stability for handling [2]. | Used in cycloadditions (e.g., to form triazoles) and other transformations without reported thermal incidents [2]. |
Based on the general principles of azide chemistry and the demonstrated procedures for similar compounds, the following protocol is recommended.
The following table provides a conservative framework for temperature control based on successful literature examples:
| Experimental Stage | Recommended Temperature | Rationale & Evidence |
|---|---|---|
| Synthesis | Follow specific literature procedures. | The synthesis of the tetrafluoro analog was successfully performed on a multigram scale, though the exact temperature was not specified [2]. |
| Purification & Storage | ≤ 0°C (Ice-bath) or as low as practically possible. | Prevents slow decomposition and buildup of pressure; α-azido ketones are often stored at low temperatures [1]. |
| Downstream Reactions (e.g., CuAAC) | Room Temperature (20-25°C) | The fluorinated analog was successfully used in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) at room temperature [2]. A similar protocol for sulfonyl fluoride-triazoles also proceeds efficiently at room temperature [3]. |
The diagram below outlines a logical workflow for safely handling this compound from synthesis to disposal.
Q1: What is the biggest thermal risk when working with this compound? The primary risk is an exothermic decomposition reaction, which can be triggered by excessive heat, shock, or friction. This decomposition can release a large amount of gas (nitrogen) very rapidly, leading to a pressure buildup and potential explosion or rupture of the reaction vessel.
Q2: Can I concentrate this compound on a rotary evaporator? This is a high-risk operation and should be approached with extreme caution. If absolutely necessary, use a cold trap and a diaphragm pump (not an oil pump to avoid contamination and risk), keep the water bath temperature below 30°C, and do not evaporate to complete dryness. Always consult specific literature first and perform an initial test on a very small scale (e.g., < 50 mg) behind a safety shield.
Q3: I don't have access to a cold room. How can I store it safely? Storage in a regular laboratory freezer (approx. -20°C) is a suitable and common alternative. Ensure the container is clearly labeled, tightly sealed, and placed in a secondary container to contain any potential leaks.
Q4: The procedure for a similar compound was done at room temperature. Can I assume mine is equally safe? No. Always assume your specific azide compound is heat- and shock-sensitive unless proven otherwise. Small changes in structure (e.g., replacing fluorine with hydrogen) can significantly alter energy content and stability. Use literature data as a guide, but always start with conservative, small-scale tests.
| Observation | Potential Cause | Immediate Action & Solution |
|---|
| Unexpected color change (e.g., to dark brown) or gas evolution in flask. | Onset of decomposition. | 1. IMMEDIATELY remove heat source (if applied). 2. Cool the reaction vessel in an ice-water bath. 3. Evacuate the area and allow it to cool for several hours behind a shield. | | Reaction rate is too slow at room temperature. | Inherent low reactivity of substrates. | Do not increase temperature. Instead, consider screening catalysts (e.g., different Cu(I) sources for click chemistry [3]) or allowing a longer reaction time (e.g., 24-48 hours). | | Formation of unexpected byproducts. | Possible decomposition of the azide or side reactions of the imine intermediate formed upon N₂ loss [1]. | Ensure the reaction is protected from light. Monitor by TLC or LC-MS. Optimize by further lowering the reaction temperature and ensuring an inert atmosphere. |
For your FAQ, you can structure the core information on solvent choice as follows:
| Solvent Type | Recommended Solvents | Rationale | Example Use Case |
|---|---|---|---|
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) [1] [2] | Solvates cations but not anions, leaving the azide nucleophile "naked" and highly reactive [3]. | Standard, high-yielding synthesis of 1-Azido-2-bromoethane from 1,2-dibromoethane [1]. |
| Aqueous Systems | Water with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) [1] | Catalyst helps bring the ionic azide nucleophile into organic phase for reaction [1]. | Useful for facilitating the reaction while minimizing side reactions [1]. |
| Solvents to Avoid | Dichloromethane (DCM/CH₂Cl₂) [2] | Can lead to the formation of highly explosive diazidomethane [2]. | Avoid in all procedures with sodium or potassium azide [2]. |
Here is a detailed methodology you can adapt for a troubleshooting guide. This procedure is adapted from general synthesis methods for alkyl azides [1] [2].
Title: Standard Synthesis of this compound via SN2 Reaction
Objective: To prepare this compound from 1,2-dibromoethane using sodium azide (NaN₃) in a polar aprotic solvent.
Materials:
Hazard and Safety Notes:
Procedure:
The workflow for this synthesis can be summarized as follows:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield / Slow Reaction | Use of protic solvent (e.g., water, ethanol) solvating the nucleophile [3]. | Switch to a recommended polar aprotic solvent (DMF, DMSO, MeCN) [1] [2]. |
| Temperature too low. | Slightly increase temperature, but keep below 50°C to avoid decomposition [1]. | |
| Steric hindrance from a non-primary carbon substrate [3] [4]. | Confirm the electrophile is a primary alkyl halide. SN2 rates: Methyl > Primary > Secondary [4]. | |
| Formation of Side Products | Excessive reaction temperature [1]. | Implement stricter temperature control. |
| Presence of a strong, bulky base promoting E2 elimination over substitution [3]. | Ensure reaction conditions are appropriate for SN2 (good nucleophile, not a strong base). | |
| Safety Hazard | Use of dichloromethane (DCM) as solvent [2]. | Immediately discontinue and switch to a safe solvent. Never use DCM with azides. |
For a more comprehensive knowledge base, you could include these points:
| Potential Issue | Underlying Cause & Evidence | Recommended Solution |
|---|---|---|
| Competing SN2 Reaction | Bromo group is a good leaving group; strong nucleophiles (e.g., in CuAAC catalyst system) can displace it, leading to di-azido byproducts [1] [2]. | Use weaker bases and non-nucleophilic bases in catalyst system; avoid strong nucleophiles that promote elimination [2]. |
| Thermal Decomposition | Alkyl azides are thermally sensitive; decomposition occurs at elevated temperatures, reducing azide availability [1]. | Strictly control temperature; conduct reactions at or below room temperature; avoid heating [1]. |
| Poor Catalyst Activation | Inefficient Cu(I) catalyst generation leads to slow cycloaddition, allowing side reactions to compete [3] [4]. | Ensure proper Cu(I) source (e.g., CuBr with appropriate ligand) or robust in situ reduction of Cu(II) with sodium ascorbate [3] [4]. |
| Incompatible Solvents | Polar protic solvents (e.g., water, ethanol) can solvate nucleophiles, reducing reactivity and potentially promoting decomposition [2]. | Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance reaction rate and stabilize reactants [2]. |
Based on the troubleshooting points, here is a detailed methodology designed to maximize conversion while minimizing side reactions. The following workflow outlines the key optimization steps.
Key Considerations for the Protocol:
To summarize, the most critical factors for successful high-conversion cycloadditions with this compound are:
Q1: What are the primary hazards associated with this compound? The molecular formula of this compound is C₂H₄BrN₃, containing both an azide functional group and a bromine substituent [1]. While a specific safety data sheet is not available in the search results, the hazards can be inferred from its structure and general azide chemistry:
Q2: How should this compound waste be classified and segregated? You must manage this compound waste as a hazardous waste due to its characteristics. The following table summarizes its likely EPA hazardous waste codes based on its properties [3]:
| Hazardous Waste Code | Characteristic | Rationale for this compound |
|---|---|---|
| D001 | Ignitability | Organic liquid with potential flammability [3]. |
| D003 | Reactivity | Contains an azide group; instability and potential for violent change or toxic gas generation [3]. |
For segregation, this waste should be collected separately in a dedicated, compatible container (e.g., glass or certain plastics) and must be kept away from acids, metals, and other incompatible materials [2] [4]. It should be categorized with other reactive chemicals [4].
Q3: What are the critical steps for safe disposal of this compound? Never work alone and always obtain pre-approval from your Principal Investigator before starting disposal activities [2]. The following workflow outlines the key stages for safe disposal from the laboratory to final disposal.
Q4: What are the most common errors to avoid during disposal?
Q5: Who should I contact for disposal at my institution?
| Feature | 1-Azido-2-bromoethane | 1-Azido-2-chloroethane |
|---|---|---|
| Leaving Group (X) | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker [1] | Stronger [1] |
| Expected SN2 Rate | Faster | Slower |
| Theoretical Reactivity | Higher | Lower |
The reactivity of both compounds is primarily governed by nucleophilic substitution (SN2) at the halogenated carbon. The azido group (-N₃) can also participate in cycloaddition reactions [2].
The diagram below illustrates the key reaction pathway for these compounds, where the bromide or chloride acts as a leaving group.
For this compound, the weaker carbon-bromine bond results in a lower activation energy for this transition state compared to the chlorine analogue, making the reaction proceed faster [1].
The core difference between these two bifunctional reagents lies in the length of their alkyl chain, which directly influences their reactivity and subsequent application in synthesis.
| Feature | 1-Azido-2-bromoethane | 1-Azido-3-bromopropane |
|---|---|---|
| Chemical Structure | Br-CH₂-CH₂-N₃ |
Br-CH₂-CH₂-CH₂-N₃ |
| Carbon Spacer | 2-carbon chain | 3-carbon chain |
| Key Reaction: SN2 | Higher reactivity at the bromo site due to less steric hindrance and greater polar effect from the adjacent azide [1]. | Standard reactivity for a primary alkyl halide [1]. |
| Key Reaction: CuAAC | The 1,2,3-triazole formed is directly adjacent to the ethane backbone, creating a more rigid and compact linker [2]. | The 1,2,3-triazole is separated from the backbone by an extra methylene group, conferring greater flexibility to the molecular linker [2]. |
| Primary Synthetic Role | Ideal for constructing short, rigid spacers and 5-membered heterocycles. | Preferred for creating more flexible, extended linkers and 6-membered heterocycles. |
| Pharmaceutical Relevance | Used to design glycoconjugates with specific, compact architectures; the linker's rigidity can influence drug activity by enhancing metal-chelation properties [2]. | Used to introduce flexible elements in linkers; increased "flexibility" can impact the cytotoxicity profile and binding mode of the final molecule [2]. |
The choice between these two reagents is strategic and depends on the desired properties of the final product.
This compound in Drug Design: This compound is valuable for creating short, well-defined molecular architectures. Research on 8-hydroxyquinoline-derived glycoconjugates has shown that the structure of the linker connecting the drug to a targeting sugar moiety (like glucose) is critical for anti-cancer activity. Using a shorter, more rigid linker like that derived from this compound can result in a molecule with a specific spatial orientation that improves its ability to chelate metal ions (such as copper), thereby enhancing its cytotoxic effect on cancer cells [2]. Modifications in the linker, including the introduction of additional amide groups, are actively explored to fine-tune this activity [2].
1-Azido-3-bromoethane in Flexible Linkers: The additional methylene group in 1-Azido-3-bromopropane provides greater conformational freedom. This is advantageous when the synthetic goal requires a spacer that can accommodate varying distances between two functional groups or domains within a molecule. In pharmaceutical chemistry, this flexibility can allow a drug candidate to adopt a more favorable conformation for binding to its biological target, which can directly affect the compound's cytotoxicity profile and potency [2].
The synthesis and use of these compounds typically follow standard organic transformations. Below are generalized protocols based on common practices.
This is a standard method for preparing alkyl azides from dihaloalkanes.
This "click reaction" is a primary application for incorporating these molecules into larger structures.
The workflow for their synthetic application, particularly in pharmaceutical-relevant "click chemistry," can be summarized as follows:
The core difference in behavior between bromine and chlorine in radical reactions lies in their selectivity. The table below summarizes the key comparative data, using the halogenation of propane as a model reaction.
| Feature | Chlorination | Bromination |
|---|---|---|
| General Selectivity | Low | High |
| Selectivity for Secondary vs. Primary C-H | ~3.6 : 1 [1] | ~97 : 1 [1] |
| Relative Reactivity of C-H Bonds (Tertiary:Primary) | ~5 : 1 [1] | ~1600 : 1 [1] |
| Propagation Step (C-H Bond Breaking) | Exothermic [1] | Endothermic [1] |
| Nature of Transition State | Early, resembles reactants [1] | Late, resembles products [1] |
| Key Implication | Less discriminant; reacts with many C-H bonds. | Highly discriminant; prefers more stable carbon radicals. |
This dramatic difference in selectivity arises from the underlying energy changes of the reactions, which influence the transition state. This relationship is explained by Hammond's Postulate and can be visualized in the reaction energy diagrams below.
The diagrams illustrate a critical concept:
While direct protocols for comparing this compound are not available, the search results highlight critical safety and methodological points for handling similar reactive azide compounds.
The high selectivity of bromine radicals suggests that this compound would be a superior reagent compared to a chlorine analog in synthetic routes requiring precise control over the reaction site, such as in the functionalization of complex molecules or polymer building blocks [3] [1].
To bridge the current information gap, you could:
Without experimental data, you can estimate the chemical shifts for 1-Azido-2-bromoethane by analyzing its structure and comparing it with established values for similar functional groups [1]. The molecule has the structure Br-CH₂-CH₂-N₃, meaning it features a -CH₂-Br group and a -CH₂-N₃ group, both adjacent to electron-withdrawing atoms.
The table below provides the estimated chemical shifts and splitting patterns for the protons in this compound.
| Proton Group | Estimated Chemical Shift (δ in ppm) | Expected Multiplicity | Key Influencing Factor |
|---|---|---|---|
| -CH₂-N₃ | 3.4 - 3.6 | Triplet | Deshielded by the adjacent azide group [1]. |
| -CH₂-Br | 3.5 - 3.7 | Triplet | Deshielded by the electronegative bromine atom [1]. |
If you need to obtain the experimental data yourself, here is a standard protocol for characterizing a novel compound like this compound using NMR:
n+1 rule to interpret the splitting pattern (singlet, doublet, triplet, etc.), which reveals the number of neighboring protons.The workflow for this protocol can be visualized as follows:
For a reactive and thermally labile compound like 1-Azido-2-bromoethane, standard chromatographic techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) are commonly used, but they require careful optimization. The table below outlines the core considerations for each technique.
| Technique | Recommended Conditions & Parameters | Key Considerations & Rationale |
|---|
| Reversed-Phase HPLC | Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water or Methanol/Water gradients Detection: UV at low wavelengths (e.g., 210-220 nm) | The azido group has strong UV absorption [1]. A volatile mobile phase (e.g., ammonium formate/bicarbonate buffer) facilitates later Mass Spectrometry (MS) detection. | | Gas Chromatography (GC) | Column: Low-polarity stationary phase (e.g., 5% phenyl polysiloxane) Inlet Temperature: Low (e.g., 150°C) Detection: Mass Spectrometry (MS) or Flame Ionization (FID) | Critical: The thermal instability of the azido group requires a low injector temperature and a gentle temperature ramp to prevent decomposition [2]. |
Here is a detailed workflow for establishing a robust HPLC method for analyzing this compound. You can use this protocol to generate the comparative data needed for your guide.
When you generate experimental data, your comparison guide should objectively evaluate the following performance criteria:
The quantitative data below summarizes findings from a kinetic study that compared the reactivity of different leaving groups, including chloride and bromide, in a model nucleophilic substitution reaction with azide ions ( [1]).
| Leaving Group (X) | Relative Half-Life (minutes) | Qualitative Reactivity |
|---|---|---|
| Triflate (TfO⁻ ) | ~1 (fastest) | Excellent |
| Bromide (Br⁻) | ~28 | Good |
| Iodide (I⁻) | ~28 | Good |
| p-Toluenesulfonate (TsO⁻) | ~1500 | Moderate |
| Methanesulfonate (MsO⁻) | ~1500 | Moderate |
| Chloride (Cl⁻) | >4000 (slowest) | Poor |
Source: Adapted from kinetic studies of 1,1,1-tris(X-methyl)ethane reactions with sodium azide in deuterated DMSO at 100°C [1].
The quantitative data in the table above was generated using the following methodology ( [1]):
The diagram below illustrates the general substitution process used in the kinetic study to compare leaving groups.
The performance of bromine and chlorine as leaving groups can be understood through these fundamental concepts:
| Method | Core Reaction | Key Features | Reported Yield Range | Key Reagents |
|---|---|---|---|---|
| Photocatalytic anti-Markovnikov Hydroazidation [1] | Addition of H-N₃ across alkenes | Redox-neutral, regioselective for linear alkyl azides, broad substrate scope, metal-free (Fe-based photocatalyst) | 45% - 87% [1] | Alkene, TMS-N₃, Fe catalyst, thiol HAT catalyst, blue light |
| Metal-free Azidotrifluoromethylation [2] | Simultaneous addition of CF₃ and N₃ to alkenes | Bifunctional reagent (N₃SO₂CF₃) avoids separate CF₃ sources, metal-free, good functional group tolerance | 42% - 92% [2] | Alkene, N₃SO₂CF₃, radical initiator (e.g., LPO) |
| Grignard Reaction with Protected Azides [3] | Nucleophilic addition of organometallics | Enables carbanion chemistry with sensitive azido groups, useful for 1,2,3-triazole synthesis | Not specified in abstract [3] | Aryl iodide with protected N₃, Mg, Amphos protector, elemental S |
| Ugi-Azide Condensation [4] | Multi-component reaction | Direct access to 1,5-disubstituted tetrazoles (cis-amide bond mimetics), high complexity in one step | 29% - 97% [4] | Aldehyde, amine, isocyanide, TMS-N₃ |
Here is a closer look at the procedures for two of the prominent methods.
This method provides a direct and regioselective route to linear alkyl azides.
This method uses a single reagent to introduce both CF₃ and N₃ groups across alkenes.
The synthesized bifunctional azido compounds are highly valuable intermediates. A primary application is in Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles [5] [3] [6]. This linkage is chemically stable and is a key pharmacophore in medicinal chemistry.